molecular formula C16H15NO7 B3010441 2-{[5-(Phenoxymethyl)furan-2-yl]formamido}butanedioic acid CAS No. 1105689-50-6

2-{[5-(Phenoxymethyl)furan-2-yl]formamido}butanedioic acid

Cat. No.: B3010441
CAS No.: 1105689-50-6
M. Wt: 333.296
InChI Key: XNSVJBQPLKWPPU-UHFFFAOYSA-N
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Description

2-{[5-(Phenoxymethyl)furan-2-yl]formamido}butanedioic acid is a complex organic compound with the molecular formula C16H15NO7 and a molecular weight of 333.29 g/mol . This compound is known for its unique structure, which includes a furan ring, a phenoxymethyl group, and a butanedioic acid moiety. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(Phenoxymethyl)furan-2-yl]formamido}butanedioic acid typically involves multiple steps, starting with the preparation of the furan ring and the phenoxymethyl group. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The phenoxymethyl group is then introduced via a nucleophilic substitution reaction.

The final step involves the formation of the butanedioic acid moiety, which can be achieved through a condensation reaction with the furan derivative. The reaction conditions often require the use of catalysts, such as palladium or platinum, and may involve high temperatures and pressures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(Phenoxymethyl)furan-2-yl]formamido}butanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furan-2,5-dione derivatives, phenylmethyl derivatives, and various substituted formamido compounds .

Scientific Research Applications

2-{[5-(Phenoxymethyl)furan-2-yl]formamido}butanedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[5-(Phenoxymethyl)furan-2-yl]formamido}butanedioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(Phenoxymethyl)furan-2-yl]formamido}propanoic acid
  • 2-{[5-(Phenoxymethyl)furan-2-yl]formamido}pentanedioic acid
  • 2-{[5-(Phenoxymethyl)furan-2-yl]formamido}hexanedioic acid

Uniqueness

Compared to similar compounds, 2-{[5-(Phenoxymethyl)furan-2-yl]formamido}butanedioic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its furan ring and phenoxymethyl group contribute to its stability and versatility in various chemical reactions, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-[[5-(phenoxymethyl)furan-2-carbonyl]amino]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO7/c18-14(19)8-12(16(21)22)17-15(20)13-7-6-11(24-13)9-23-10-4-2-1-3-5-10/h1-7,12H,8-9H2,(H,17,20)(H,18,19)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSVJBQPLKWPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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